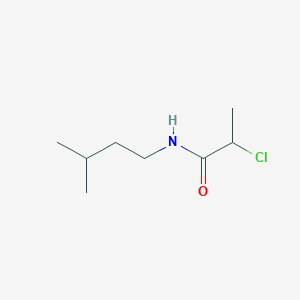

2-chloro-N-(3-methylbutyl)propanamide

Description

2-Chloro-N-(3-methylbutyl)propanamide (CAS: 1016813-78-7, Molecular Formula: C₈H₁₆ClNO, Molecular Weight: 177.67 g/mol) is a chlorinated propanamide derivative characterized by a branched 3-methylbutyl group attached to the amide nitrogen. This compound is notable for its role in biological systems and synthetic chemistry. The chlorine atom at the α-position (relative to the carbonyl) enhances electrophilicity, making it a reactive intermediate in organic synthesis .

Properties

IUPAC Name |

2-chloro-N-(3-methylbutyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-6(2)4-5-10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVYXGZRFGDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylbutyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-methylbutylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond .

Industrial Production Methods

Industrial production of 2-chloro-N-(3-methylbutyl)propanamide typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylbutyl)propanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

Hydrolysis: Formation of 3-methylbutylamine and 2-chloropropanoic acid.

Oxidation and Reduction: Formation of N-oxides or primary amines.

Scientific Research Applications

2-chloro-N-(3-methylbutyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylbutyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The chlorine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of chloro-propanamides is highly dependent on substituents at the amide nitrogen and halogen positioning. Key analogs include:

Key Observations :

- Volatility vs. Stability : The 3-methylbutyl group in 2-chloro-N-(3-methylbutyl)propanamide confers higher volatility compared to aromatic or heterocyclic analogs, aligning with its role in insect volatiles . In contrast, aryl-substituted analogs (e.g., CNMP) are thermally stable, enabling their use in pharmaceutical crystallization .

- Bioactivity: Electron-withdrawing substituents (e.g., Cl, CN) enhance biological activity. For example, the 6-cyanopyridinyl analog acts as an mTOR inhibitor , while di-chlorinated aryl variants are used in antifungal agents .

- Synthetic Utility : Branched alkyl groups (e.g., 3-methylbutyl) may hinder crystallization, whereas planar aromatic groups facilitate it, as seen in CNMP’s continuous manufacturing process .

Challenges and Opportunities

- Purity Requirements : High-purity 2-chloro-N-(3-methylbutyl)propanamide is essential for ecological studies, while pharmaceutical analogs demand strict crystallinity .

- Structural Optimization : Substituting the 3-methylbutyl group with fluorinated or methoxy groups (e.g., 2-methoxybenzyl in CAS 105909-52-2 ) could enhance bioavailability or target specificity.

Biological Activity

2-chloro-N-(3-methylbutyl)propanamide is an organic compound with the molecular formula CHClNO. This compound features a unique substitution pattern that imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biology.

Chemical Structure and Properties

- IUPAC Name : 2-chloro-N-(3-methylbutyl)propanamide

- Molecular Weight : 177.67 g/mol

- CAS Number : 1016813-78-7

- Chemical Structure :

- The compound consists of a propanamide backbone with a chlorine atom and a 3-methylbutyl group attached to the nitrogen atom.

Synthesis

The synthesis of 2-chloro-N-(3-methylbutyl)propanamide typically involves the reaction of 3-methylbutylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution reaction leads to the formation of the desired amide product.

The biological activity of 2-chloro-N-(3-methylbutyl)propanamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom and amide group are crucial for its binding affinity and specificity. It has been investigated for potential antimicrobial and antifungal properties, indicating its role as an inhibitor or modulator in various biological processes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated that 2-chloro-N-(3-methylbutyl)propanamide exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antifungal Properties

In a controlled laboratory setting, 2-chloro-N-(3-methylbutyl)propanamide was tested against Candida albicans. Results indicated that the compound inhibited fungal growth at concentrations as low as 50 µg/mL, suggesting strong antifungal potential. The study concluded that further exploration into its pharmacological applications could be warranted .

Case Study 2: CNS Penetration

Another study focused on the compound's ability to penetrate the blood-brain barrier (BBB). Using mouse models, researchers administered varying doses and measured drug concentration in brain tissue. The results showed that at optimal dosing, significant CNS penetration was achieved, raising possibilities for its use in treating central nervous system infections .

Research Applications

2-chloro-N-(3-methylbutyl)propanamide has several applications across different fields:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting various diseases.

- Biological Research : Investigated for its effects on cellular mechanisms and potential as a therapeutic agent against infections.

- Industrial Chemistry : Used in the production of specialty chemicals and materials due to its unique chemical properties.

Comparative Analysis

To better understand the biological activity of 2-chloro-N-(3-methylbutyl)propanamide, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | CNS Penetration |

|---|---|---|---|

| 2-chloro-N-(3-methylbutyl)propanamide | CHClNO | Significant | Yes |

| N-(4-chlorobenzyl)acetamide | CHClNO | Moderate | No |

| 2-chloroacetamide | CHClNO | Low | No |

This table illustrates that while 2-chloro-N-(3-methylbutyl)propanamide exhibits notable antimicrobial activity and CNS penetration capabilities, other compounds may not share these properties to the same extent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.